molecular formula C10H11ClN2 B1428713 2-chloro-6-isopropyl-1H-benzo[d]imidazole CAS No. 1374771-55-7

2-chloro-6-isopropyl-1H-benzo[d]imidazole

Cat. No.: B1428713
CAS No.: 1374771-55-7
M. Wt: 194.66 g/mol
InChI Key: ZGBUQNOMHIEGSZ-UHFFFAOYSA-N
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Description

2-chloro-6-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-6-isopropyl-1H-benzo[d]imidazole is the PqsR receptor . PqsR is a critical element for a fully functional pqs system, which regulates the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .

Mode of Action

This compound interacts with its target, the PqsR receptor, by binding to it. This binding induces conformational changes in the receptor, leading to a positive feedback loop through the transcriptional activation of the pqsABCDE operon . This interaction results in changes at the molecular level, affecting the function of the receptor and the downstream processes it controls.

Biochemical Pathways

The action of this compound affects the pqs system, a biochemical pathway in Pseudomonas aeruginosa . This system relies on 2-alkyl-4(1H)-quinolone derived compounds (AQs). The biosynthesis of AQs, including the signal molecules 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4-hydroxyquinoline (HHQ), depends on a group of enzymes (PqsA, PqsBC, PqsD, PqsE, PqsH) and the starting substrates, anthraniloyl-CoA and malonyl-CoA .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The result of the action of this compound is the inhibition of the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . This inhibition affects the transcription of AI biosynthetic genes and those that code for numerous virulence factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with isopropyl isocyanate, followed by cyclization under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzimidazoles, N-oxides, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-chloro-6-isopropyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-6-propan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBUQNOMHIEGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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